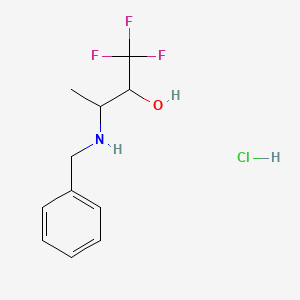

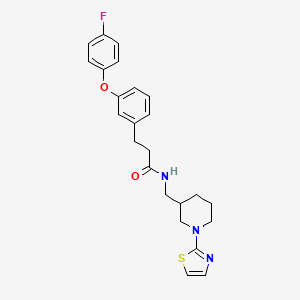

![molecular formula C9H12O3 B2456020 5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 936803-80-4](/img/structure/B2456020.png)

5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid

Vue d'ensemble

Description

“5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid” is a chemical compound with the molecular formula C9H12O3 . It is related to 2-oxabicyclo[2.2.2]octane, which has been identified as a new bioisostere of the phenyl ring . This compound is incorporated into the structure of drugs like Imatinib and Vorinostat .

Synthesis Analysis

The synthesis of related compounds involves a key step of iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . The synthesis of bicyclo[2.2.2]octane-1-carboxylates has been achieved under metal-free conditions .Molecular Structure Analysis

The molecular structure of “5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid” can be represented by the InChI code:InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12) .

Applications De Recherche Scientifique

Enantioselective Synthesis and Applications

One application involves the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives from related compounds. These derivatives serve as efficient chiral auxiliaries in asymmetric syntheses, specifically in Michael-type reactions, demonstrating the compound's utility in facilitating the creation of enantiomerically enriched products (Martens & Lübben, 1991).

Chiral Building Blocks for Amino Acids

Another study highlights its use as a chiral building block in the preparation of new δ-sugar amino acids. These amino acids mimic dipeptide structures and hold potential for accessing new peptidomimetics with restricted conformations, showcasing the compound's versatility in peptide synthesis (Defant et al., 2011).

Molecular Structure and Crystallography

Research on the molecular structure of related chiral cyclic amino acid esters through X-ray diffraction analysis provides insights into the stereochemical properties of these compounds, further underscoring the importance of "5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid" derivatives in structural biology and chemistry (Moriguchi et al., 2014).

Ligand Synthesis for Catalytic Reactions

The preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands from related compounds and their application in rhodium-catalyzed asymmetric 1,4-addition reactions demonstrate the compound's utility in creating high-performance catalysts for organic synthesis, achieving high enantioselectivity (Otomaru et al., 2005).

Materials Science Applications

In materials science, derivatives of "5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid" have been used to synthesize soluble and colorless polyimides with excellent thermal stability, illustrating the compound's potential in creating new polymers and materials with desirable properties (Matsumoto & Kurosaki, 1997).

Orientations Futures

The future directions for “5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid” and related compounds could involve further exploration of their potential as bioisosteres in drug discovery . The development of enantioselective approaches to bicyclo[2.2.2]octanes remains an attractive yet challenging arena .

Propriétés

IUPAC Name |

5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXZWOLIRWSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)C1CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxobicyclo[2.2.2]octane-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

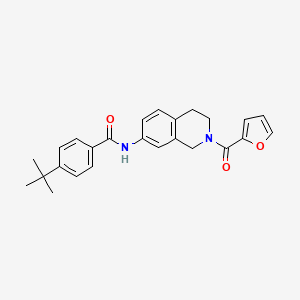

![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455940.png)

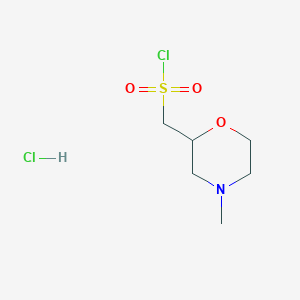

![(2,5-Dimethylfuran-3-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2455942.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2455943.png)

![2-Chloro-N-[2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2455944.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-fluorobenzamide](/img/structure/B2455951.png)

![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)

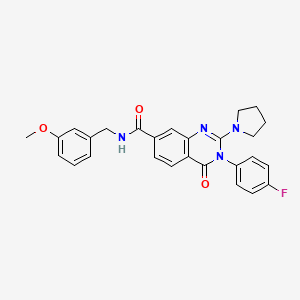

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2455960.png)